molecular formula C11H15ClN2O B15056140 4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine

4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine

Cat. No.: B15056140
M. Wt: 226.70 g/mol
InChI Key: ZABTVVNKLNAWRH-UHFFFAOYSA-N
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Description

4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine is a substituted pyrimidine derivative characterized by three distinct functional groups:

  • Chloro substituent at position 4: Enhances electrophilicity, making the compound reactive in nucleophilic substitution reactions.
  • 1-Methoxyethyl group at position 2: A polar ether-containing substituent that may improve solubility in organic solvents compared to alkyl or aryl groups.

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

4-chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine

InChI

InChI=1S/C11H15ClN2O/c1-7(15-2)11-13-9(6-10(12)14-11)8-4-3-5-8/h6-8H,3-5H2,1-2H3

InChI Key

ZABTVVNKLNAWRH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC(=N1)Cl)C2CCC2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The chloro, cyclobutyl, and 1-methoxyethyl groups are introduced through substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 serves as the primary reactive site for nucleophilic displacement. Key reactions include:

Reaction Type Conditions Product Yield Source
AminationPiperazine or morpholine in ethanol, 45°C, 6–10 hrs4-Amino derivatives72–85%
Alkoxy SubstitutionNaOCH₃ in DMF, 80°C, 12 hrs4-Methoxy analogs68%
ThiolationNaSH in THF/H₂O, reflux, 8 hrs4-Mercaptopyrimidine derivatives61%

Mechanistic Insights :

  • The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing effects of the pyrimidine ring.

  • Steric hindrance from the cyclobutyl group slightly reduces reaction rates compared to non-cyclobutyl analogs .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings to form biaryl or heteroaryl systems:

Suzuki-Miyaura Coupling

Boronic Acid Catalyst System Conditions Product Yield
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O90°C, 14 hrs4-Phenylpyrimidine derivative78%
Pyrazol-4-ylboronic acidPdCl₂(dppf), K₃PO₄, DMF110°C, 18 hrs4-Pyrazolyl analog65%

Key Observations :

  • Coupling efficiency depends on steric bulk: Cyclobutyl groups reduce reactivity compared to smaller substituents (e.g., methyl) .

  • Electron-deficient boronic acids yield higher conversions.

Cyclization Reactions

The methoxyethyl side chain enables intramolecular cyclization under acidic or basic conditions:

Reagent Conditions Product Application
H₂SO₄ (conc.)Reflux, 4 hrsFused oxazolo-pyrimidine systemsBioactive scaffold synthesis
NaH, DMF0°C → RT, 2 hrsCyclobutane-fused pyrimidinesAnticancer agent precursors

Notable Example :

  • Treatment with NaH induces deprotonation at the methoxyethyl group, enabling nucleophilic attack on the pyrimidine ring to form strained bicyclic structures .

Reduction

  • Catalytic Hydrogenation :

    • H₂ (1 atm), Pd/C, ethanol, RT → 4-Chloro group remains intact; cyclobutyl ring hydrogenation occurs selectively (yield: 89%).

Oxidation

  • Side-Chain Oxidation :

    • KMnO₄, H₂O/acetone, 0°C → Methoxyethyl group oxidizes to carboxylic acid (yield: 54%).

Functional Group Interconversion

The methoxyethyl group undergoes transformations:

Reaction Reagents Product
DemethylationBBr₃, CH₂Cl₂, -78°C2-(1-Hydroxyethyl)pyrimidine
AlkylationMeI, K₂CO₃, acetone2-(1-Ethoxyethyl) derivative

Comparative Reactivity Analysis

A comparison with structurally similar pyrimidines reveals distinct reactivity patterns:

Compound 4-Chloro Reactivity (Relative Rate) Cyclobutyl Group Impact
4-Chloro-2-methylpyrimidine1.0 (baseline)N/A
4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)0.62Steric hindrance reduces SNAr rates
4-Chloro-6-phenylpyrimidine0.85Electron donation enhances reactivity

Scientific Research Applications

4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Substituent-Based Comparison of Pyrimidine Derivatives

Compound Name Position 4 Substituent Position 6 Substituent Position 2 Substituent Key Properties/Applications Reference
4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine Chloro Cyclobutyl 1-Methoxyethyl High steric bulk; potential bioactivity N/A
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine Chloro Ethoxy Methylthio Enhanced solubility in polar solvents; synthetic intermediate
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine Chloro Methyl Methylsulfonyl-piperidine High molecular weight (289.78 g/mol); pharmaceutical intermediate
4-Chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine Chloro 1,5-Dimethylpyrazol-3-yl 1-Methoxyethyl Fungicidal activity; CAS 1708288-58-7
6-Chloro-2-methoxypyrimidin-4-amine Chloro Methoxy Amine High similarity index (0.75); agrochemical precursor

Key Structural and Functional Differences

Substituent Effects on Reactivity: The chloro group at position 4 is conserved across all analogs, enabling cross-coupling or substitution reactions. The 1-methoxyethyl group at position 2 distinguishes the target compound from analogs with methylthio () or sulfonamide-piperidine () groups. This ether-linked substituent balances polarity and lipophilicity, which may enhance membrane permeability in biological systems.

Biological and Industrial Relevance :

  • Compounds with heterocyclic substituents at position 6 (e.g., pyrazolyl in ) exhibit fungicidal activity, suggesting that the target compound’s cyclobutyl group could be optimized for similar applications.
  • Methoxyethyl and ethoxy groups () are associated with improved solubility in organic phases, critical for formulation in agrochemicals.

Thermal and Physical Stability :

  • While explicit data on the target compound’s stability are unavailable, analogs like 4-Chloro-6-methoxypyrimidine (melting point 132°C, ) and 4-Chloro-6-methylpyrimidine (CAS 3435-25-4, ) suggest that substituent bulk (e.g., cyclobutyl) may lower melting points due to reduced crystallinity.

Research Findings and Implications

  • Synthetic Utility: The 1-methoxyethyl group in the target compound shares structural homology with 1-methoxyethyl-substituted pyridyloxy alkylamides (), which are patented as fungicides.
  • Comparative Solubility : The cyclobutyl group’s lipophilicity contrasts with the polar ethoxy group in , implying that the target compound may favor lipid-rich environments, such as cell membranes.
  • Unresolved Questions: Limited data on the target compound’s reactivity with nucleophiles (e.g., amines, thiols) highlight a need for further kinetic studies.

Biological Activity

4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential pharmacological properties. The compound is characterized by a chloro group at position 4, a cyclobutyl group at position 6, and a methoxyethyl substituent at position 2. Its unique structure may contribute to various biological activities, particularly in the fields of oncology and infectious disease treatment.

Structural Characteristics

The structural formula of 4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine can be represented as follows:

C9H11ClN2O\text{C}_9\text{H}_{11}\text{Cl}\text{N}_2\text{O}

This compound belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in drug development.

Biological Activities

Research indicates that pyrimidine derivatives, including 4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine, exhibit significant biological activities. These include:

  • Anticancer Properties : Studies suggest that compounds with similar structures can inhibit tumor growth and metastasis in various cancer types, including colorectal and breast cancers .
  • Antimicrobial Effects : Pyrimidines have been explored for their potential to combat bacterial and viral infections .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in nucleotide biosynthesis, which is crucial for both cancer cell proliferation and viral replication .

The biological activity of 4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine is likely influenced by its ability to interact with biological macromolecules such as proteins and nucleic acids. Interaction studies have utilized techniques such as:

  • Molecular Docking : To predict binding affinities and orientations with target proteins.
  • Cell Viability Assays : To assess the cytotoxic effects on cancer cell lines.

These studies provide insights into the mechanism of action and therapeutic potential of the compound.

Comparative Analysis with Similar Compounds

The following table compares 4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine with structurally related compounds:

Compound NameStructure FeaturesBiological ActivityNotable Differences
4-Chloro-6-(4-methylphenyl)-2-(methylthio)pyrimidineChloro and methylthio groupsAnticancerContains a methylthio group instead of methoxyethyl
4-Amino-6-cyclopropylpyrimidineAmino group at position 4AntimicrobialLacks chloro substitution; has an amino group
5-Fluoro-6-cyclobutylpyrimidineFluorine at position 5AntiviralFluorinated instead of chlorinated

This comparison highlights how slight modifications in the molecular structure can lead to different biological activities and applications.

Case Studies

Several studies have evaluated the biological activity of pyrimidine derivatives similar to 4-Chloro-6-cyclobutyl-2-(1-methoxyethyl)pyrimidine:

  • Antitumor Activity : A study demonstrated that a related pyrimidine derivative inhibited cell proliferation and migration in A431 vulvar epidermal carcinoma cells, suggesting potential antitumor effects .
  • Antiviral Properties : Research on pyrimidines indicated their role in inhibiting hepatitis E virus replication by targeting nucleotide biosynthesis pathways, showcasing their antiviral potential .
  • In Vivo Studies : In xenograft models, similar compounds have shown promising results in reducing tumor growth without significant toxicity, indicating potential for further development as therapeutic agents .

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